molecular formula C13H18N2O B1610654 N-Methyl-N-(piperidin-4-yl)benzamide CAS No. 64951-39-9

N-Methyl-N-(piperidin-4-yl)benzamide

Cat. No. B1610654
CAS RN: 64951-39-9
M. Wt: 218.29 g/mol
InChI Key: QJIVZURLHLXUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-(piperidin-4-yl)benzamide” is a chemical compound with the CAS Number: 64951-39-91. It has a molecular weight of 218.31.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature2. However, the specific synthesis process for “N-Methyl-N-(piperidin-4-yl)benzamide” is not readily available in the retrieved papers.



Molecular Structure Analysis

The InChI code for “N-Methyl-N-(piperidin-4-yl)benzamide” is 1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H31. This code provides a specific textual identifier for the molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving “N-Methyl-N-(piperidin-4-yl)benzamide” are not available in the retrieved papers.



Physical And Chemical Properties Analysis

“N-Methyl-N-(piperidin-4-yl)benzamide” is stored at temperatures between 2-8°C1. It has a purity of 0.951.


Scientific Research Applications

Synthesis and Characterization

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives, including those structurally related to N-Methyl-N-(piperidin-4-yl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This activity is significant in the context of potential therapeutic applications in neurodegenerative diseases (Sugimoto et al., 1990).

Pharmacokinetics and Metabolism

  • Research on novel anaplastic lymphoma kinase inhibitors structurally related to N-Methyl-N-(piperidin-4-yl)benzamide has provided insights into their pharmacokinetics and metabolism, crucial for understanding their therapeutic potential and safety profile (Teffera et al., 2013).

Analgesic and Antidepressive Effects

  • Certain N-Methyl-N-(piperidin-4-yl)benzamide derivatives have shown promising analgesic and antidepressive effects, indicating their potential as therapeutic agents for chronic pain treatment (Nozaki et al., 2012).

Electrophoresis and Quality Control

  • Capillary electrophoresis of imatinib mesylate and related substances, including N-Methyl-N-(piperidin-4-yl)benzamide derivatives, has been employed for quality control, demonstrating the compound's importance in pharmaceutical analysis (Ye et al., 2012).

Antitumor Activity

  • A series of N-Methyl-N-(piperidin-4-yl)benzamide derivatives has been synthesized and evaluated for antitumor activity, highlighting the compound's potential in cancer research (Hou et al., 2015).

Serotonin Receptor Agonism

  • Benzamide derivatives, structurally related to N-Methyl-N-(piperidin-4-yl)benzamide, have been explored as serotonin receptor agonists, which are significant for gastrointestinal motility and could lead to new treatments for related disorders (Sonda et al., 2003).

Safety And Hazards

The safety information for “N-Methyl-N-(piperidin-4-yl)benzamide” includes several hazard statements: H302, H315, H319, H3351. These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it is inhaled.


Future Directions

The future directions for research involving “N-Methyl-N-(piperidin-4-yl)benzamide” are not explicitly mentioned in the retrieved papers.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

N-methyl-N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIVZURLHLXUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505381
Record name N-Methyl-N-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(piperidin-4-yl)benzamide

CAS RN

64951-39-9
Record name N-Methyl-N-4-piperidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 4-[methyl(phenylcarbonyl)amino]-1-piperidinecarboxylate D14 (1.66 g) was dissolved in DCM (5 mL) then TFA (4.02 mL, 52.1 mmol) was slowly added. The reaction was stirred at room temperature for 30 minutes. TFA and DCM were removed in vacuo. The crude mixture was poured on a top of an Isolute Si—SCX-2 cartridge, eluting with DCM then MeOH then a 2M NH3 in MeOH solution. Fractions containing desired compound were evaporated in vacuo to give title compound D15 in 1.18 g. LCMS [M+H]+219.01@0.45 min (2 min run)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(piperidin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(piperidin-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-(piperidin-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-(piperidin-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-(piperidin-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-(piperidin-4-yl)benzamide

Citations

For This Compound
2
Citations
Y Sun, Z Gao, R Wang, G Zhang, T Wu, W Yin… - RSC Medicinal …, 2023 - pubs.rsc.org
Focal adhesion kinase (FAK) is a cytoplasmic non-receptor protein tyrosine kinase that belongs to the family of focal adhesion complexes and is responsible for the development of …
Number of citations: 3 pubs.rsc.org
R Bryk, S Mundhra, X Jiang, M Wood, D Pfau… - PLoS …, 2020 - journals.plos.org
Efforts at host-directed therapy of tuberculosis have produced little control of the disease in experimental animals to date. This is not surprising, given that few specific host targets have …
Number of citations: 6 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.